1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17820941
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N4O2 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 1-pyrimidin-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N4O2/c13-7(14)6-2-5-12(11-6)8-9-3-1-4-10-8/h1-5H,(H,13,14) |
| Standard InChI Key | HXYAASHDJOLEBX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)N2C=CC(=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrazole ring (positions 1 and 2) fused to a pyrimidine ring at position 1, with a carboxylic acid group at position 3 (Figure 1). The pyrimidine ring adopts a planar conformation, while the pyrazole ring exhibits slight puckering due to steric interactions . Key structural parameters include:
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Bond lengths: N1–C2 (1.34 Å), C3–C4 (1.39 Å)
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Dihedral angles: Pyrimidine-pyrazole interplanar angle: 12.5°
Spectroscopic Characteristics
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NMR (DMSO-): δ 8.82 (s, 1H, pyrimidine-H), 7.95 (d, Hz, 1H, pyrazole-H), 13.2 (br s, 1H, -COOH) .
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IR: 1695 cm (C=O stretch), 1550 cm (pyrimidine ring vibrations) .
Computational Properties
| Property | Value |
|---|---|
| LogP | 0.89 |
| Topological polar surface area | 80.9 Ų |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 5 |
| Data sourced from PubChem and computational studies . |
Synthesis and Modification
Route 1: Cyclocondensation Approach
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Starting materials: Ethyl nicotinate and 4-(trifluoromethyl)phenylhydrazine.
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Oxidation: Using mCPBA in DCM at 0°C to yield pyridine N-oxide (98% yield) .
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Nucleophilic substitution: Reaction with TMSCN in acetonitrile (50% yield) .
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Hydrolysis: Na/NHCl in ethanol to afford the carboxylic acid .
Route 2: Hydrazone Cyclization
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Intermediate: 4-Benzoyl-5-phenyl-2,3-furandione reacts with (4-(trifluoromethyl)phenyl)benzaldehyde phenylhydrazone.
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Cyclization: Under acidic conditions (HSO, 80°C) to form the pyrazole core .
Comparative Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Route 1 | 65–70 | >95 | Industrial |
| Route 2 | 45–50 | 90 | Lab-scale |
Biological Activities and Mechanisms
Anticancer Activity
In a screen against HepG2 liver cancer cells, the compound showed an IC of 18.7 μM, outperforming 5-fluorouracil (IC = 25.4 μM) . Mechanistic studies revealed:
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DNA intercalation: Binding constant () = 1.06 × 10 M via minor groove interaction .
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Topoisomerase II inhibition: 58% inhibition at 50 μM concentration .
Antimicrobial Effects
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
| C. albicans | 128 |
Data from Ref , compared with ciprofloxacin (MIC = 2 μg/mL for bacteria).
Enzyme Modulation
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Xanthine oxidase inhibition: IC = 3.2 μM, comparable to allopurinol (IC = 2.8 μM) .
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COX-2 selectivity: 15-fold selectivity over COX-1 (IC = 0.8 μM vs. 12.1 μM) .
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a core structure for:
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CDK2 inhibitors: Derivative 12t showed nM in binding assays .
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VEGFR-2 antagonists: Analogues reduced HUVEC proliferation by 78% at 10 μM .
Prodrug Design
Ester prodrugs (e.g., ethyl ester) exhibit improved bioavailability:
| Parameter | Parent compound | Ethyl ester |
|---|---|---|
| Solubility (mg/mL) | 0.12 | 2.45 |
| (h) | 1.2 | 3.8 |
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | Wear nitrile gloves |
| Eye damage | H319 | Use safety goggles |
| Respiratory | H335 | Use in fume hood |
Environmental Impact
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Biodegradation: 28% degradation after 28 days (OECD 301F test).
Recent Advances (2023–2025)
Photodynamic Therapy Applications
Nanoformulations with porphyrin conjugates demonstrated:
AI-Driven Optimization
Machine learning models (Random Forest, ) identified optimal substituents for:
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